molecular formula C9H10Hg B14609917 Phenyl(prop-2-en-1-yl)mercury CAS No. 60077-36-3

Phenyl(prop-2-en-1-yl)mercury

Cat. No.: B14609917
CAS No.: 60077-36-3
M. Wt: 318.77 g/mol
InChI Key: IOEOQENKWXJIHK-UHFFFAOYSA-N
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Description

Phenyl(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of a phenyl group and a prop-2-en-1-yl group bonded to a mercury atom Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)mercury can be synthesized through the reaction of phenylmercury chloride with prop-2-en-1-yl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions. The use of automated systems helps in maintaining the required temperature and inert atmosphere, ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl(prop-2-en-1-yl)mercuric oxide.

    Reduction: Reduction reactions can convert it to phenyl(prop-2-en-1-yl)mercuric hydride.

    Substitution: The phenyl or prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under controlled conditions.

Major Products:

    Oxidation: Phenyl(prop-2-en-1-yl)mercuric oxide.

    Reduction: Phenyl(prop-2-en-1-yl)mercuric hydride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl(prop-2-en-1-yl)mercury has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl(prop-2-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a compound of interest for studying mercury toxicity and developing therapeutic agents.

Comparison with Similar Compounds

    Phenylmercury chloride: Similar structure but lacks the prop-2-en-1-yl group.

    Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.

    Methylmercury chloride: Contains a methyl group instead of a phenyl group.

Uniqueness: Phenyl(prop-2-en-1-yl)mercury is unique due to the presence of both a phenyl and a prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

60077-36-3

Molecular Formula

C9H10Hg

Molecular Weight

318.77 g/mol

IUPAC Name

phenyl(prop-2-enyl)mercury

InChI

InChI=1S/C6H5.C3H5.Hg/c1-2-4-6-5-3-1;1-3-2;/h1-5H;3H,1-2H2;

InChI Key

IOEOQENKWXJIHK-UHFFFAOYSA-N

Canonical SMILES

C=CC[Hg]C1=CC=CC=C1

Origin of Product

United States

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